molecular formula C13H16BNO3 B14851206 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole

Cat. No.: B14851206
M. Wt: 245.08 g/mol
InChI Key: YGAZKDHGBXBZPI-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole is a chemical compound with the molecular formula C12H18BNO2. It is a derivative of benzo[D]isoxazole, featuring a dioxaborolane group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole typically involves the reaction of benzo[D]isoxazole with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, reduced derivatives, and various substituted benzo[D]isoxazole compounds .

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form stable complexes with other molecules, facilitating reactions such as the Suzuki-Miyaura coupling. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole is unique due to its combination of the benzo[D]isoxazole core and the dioxaborolane group. This structure imparts distinct reactivity and stability, making it valuable in various chemical syntheses and applications .

Properties

Molecular Formula

C13H16BNO3

Molecular Weight

245.08 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazole

InChI

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)11-9-7-5-6-8-10(9)16-15-11/h5-8H,1-4H3

InChI Key

YGAZKDHGBXBZPI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NOC3=CC=CC=C23

Origin of Product

United States

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